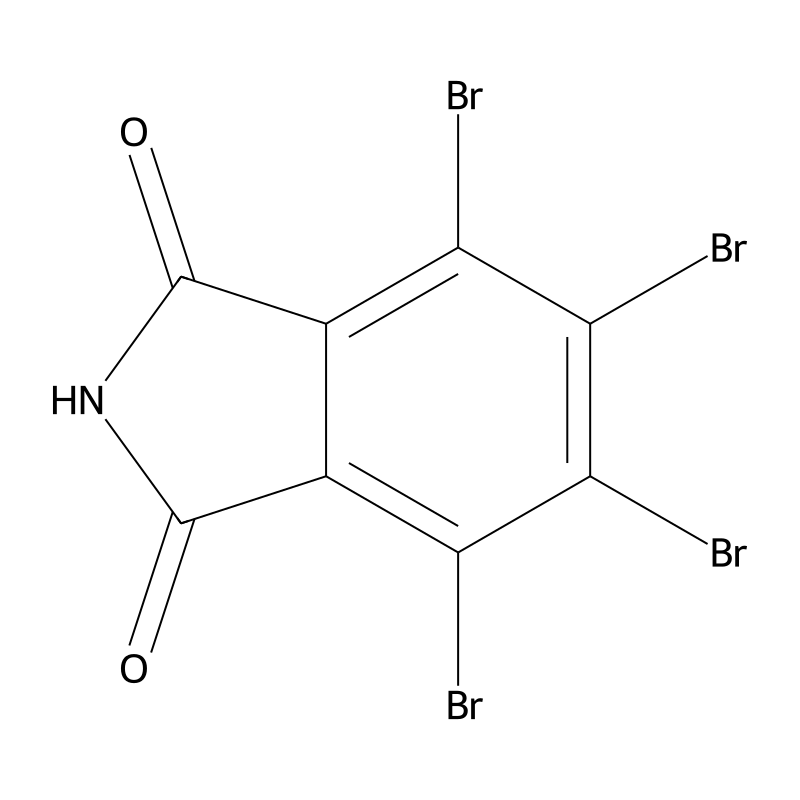3,4,5,6-Tetrabromophthalimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Limited Availability of Research:
While 3,4,5,6-Tetrabromophthalimide (TBTP) exists as a chemical compound, information regarding its specific applications in scientific research is scarce. This might be due to the fact that TBTP is primarily used as a building block for the synthesis of other chemicals, particularly N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) (EBTBP), which is a widely studied brominated flame retardant.
Potential Research Applications:
Despite the limited information on TBTP's direct use in research, its properties suggest some potential research applications:
- Chemical intermediate: As mentioned earlier, TBTP can serve as a building block for the synthesis of various compounds, including EBTBP. This characteristic allows researchers to investigate the creation of new materials with specific properties.
- Environmental studies: Due to its presence in various products and potential for environmental release, TBTP might be relevant in environmental research. Studies could focus on its persistence, degradation pathways, and potential ecological effects [].
Current Research Focus:
The majority of scientific research related to TBTP revolves around its derivative, EBTBP. EBTBP has been extensively studied due to its widespread use as a flame retardant and concerns regarding its potential human health and environmental impacts. Research on EBTBP focuses on various aspects, including:
- Toxicity: Studies have investigated the potential for EBTBP to cause adverse effects in humans and wildlife, including endocrine disruption and developmental toxicity [, ].
- Environmental fate and transport: Research aims to understand how EBTBP behaves in the environment, including its persistence, bioaccumulation potential, and distribution pathways [].
- Alternative flame retardants: Due to concerns about EBTBP's safety, researchers are exploring the development and evaluation of safer alternatives for flame retardancy [].
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








